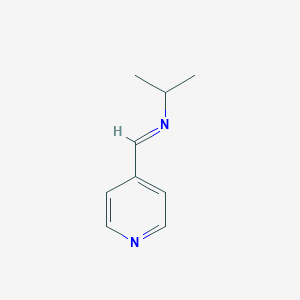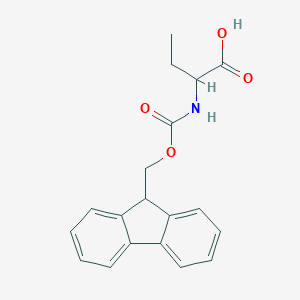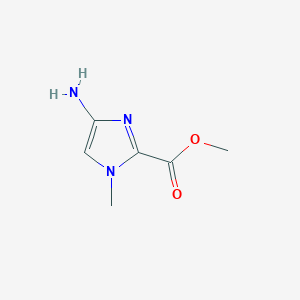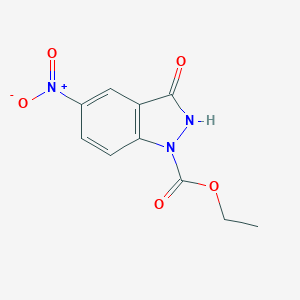![molecular formula C7H7N3O2S B064096 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163137-03-9](/img/structure/B64096.png)
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, also known as MPTD, is a heterocyclic compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
Mechanism Of Action
The exact mechanism of action of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is not yet fully understood, but studies suggest that it may act on various neurotransmitter systems in the brain. One proposed mechanism is that 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal excitability.
Biochemical And Physiological Effects
Studies have shown that 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has a variety of biochemical and physiological effects. For example, 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to reduce the release of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. Additionally, 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to increase the levels of antioxidant enzymes in the brain, which may help to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments is that it exhibits a relatively low toxicity profile, making it a safer option compared to other compounds. Additionally, 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to be stable under a variety of conditions, making it a reliable reagent to work with. However, one limitation of using 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide. One area of interest is in the development of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide and its effects on various neurotransmitter systems. Finally, research is needed to develop more efficient methods for synthesizing 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, which may increase its availability for use in scientific research.
Scientific Research Applications
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been investigated for its potential as a therapeutic agent. Studies have shown that 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide exhibits anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising target for drug development.
properties
CAS RN |
163137-03-9 |
|---|---|
Product Name |
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
4-methylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-5H,1H3 |
InChI Key |
SZIGFRKCNUVETP-UHFFFAOYSA-N |
SMILES |
CN1C=NS(=O)(=O)C2=C1C=CC=N2 |
Canonical SMILES |
CN1C=NS(=O)(=O)C2=C1C=CC=N2 |
synonyms |
4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

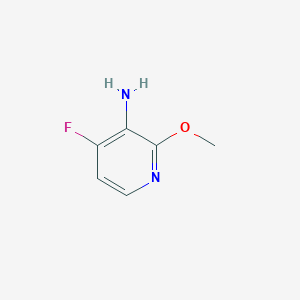
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
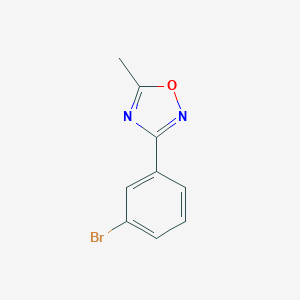
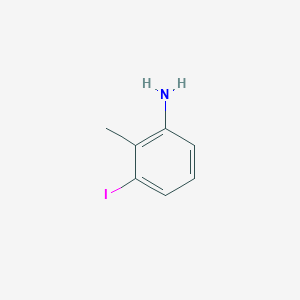
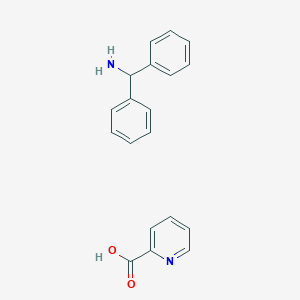
![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
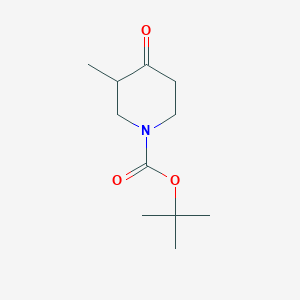
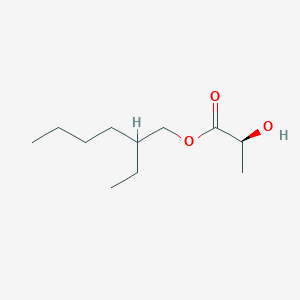

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
